methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate

Lipophilicity Membrane Permeability ADME Properties

Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate (CAS 84184-51-0), also known as Methyl 4-Benzyloxy Cinnamate, is a synthetic derivative of cinnamic acid. It belongs to the cinnamate ester class and is characterized by a para-benzyloxy substituent on the phenyl ring.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 84184-51-0
Cat. No. B131701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
CAS84184-51-0
Synonyms(2E)-3-[4-(Phenylmethoxy)phenyl]-2-propenoic Acid Methyl Ester
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+
InChIKeyXQOAFLYGJKNOAR-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate (84184-51-0): A Specialized Cinnamate Ester for Antifungal SAR Studies and Advanced Synthesis


Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate (CAS 84184-51-0), also known as Methyl 4-Benzyloxy Cinnamate, is a synthetic derivative of cinnamic acid. It belongs to the cinnamate ester class and is characterized by a para-benzyloxy substituent on the phenyl ring [1]. This compound serves as a key intermediate in organic synthesis and is a well-documented tool in structure-antifungal activity relationship (SAR) studies, with reported activity against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger [2]. Its physicochemical properties, such as a calculated LogP of 3.45 and a polar surface area (PSA) of 35.53 Ų, differentiate it from simpler cinnamate analogs and influence its application in biological systems and chemical derivatization .

Why Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate (84184-51-0) Cannot Be Substituted by Common Cinnamate Analogs


Generic substitution of methyl cinnamate derivatives is scientifically unsound due to the profound impact of the 4-benzyloxy substituent on key molecular properties. The target compound's 4-benzyloxy group significantly increases lipophilicity (LogP of 3.45) and molecular size (MW 268.31 g/mol) compared to the unsubstituted methyl cinnamate (LogP ~2.60, MW 162.19 g/mol), leading to different membrane permeability, protein binding, and metabolic stability profiles [1]. Furthermore, the benzyloxy group alters the electron density of the aromatic ring, which can affect reactivity in synthetic transformations and binding affinity in biological targets. Substituting with a 4-hydroxy or 4-methoxy analog would result in a compound with vastly different hydrogen-bonding capacity (PSA of 35.5 Ų for the target vs. 46.5 Ų for the corresponding 4-benzyloxycinnamic acid), directly impacting solubility, cellular uptake, and target engagement . These quantitative differences in key physicochemical parameters underpin the compound's unique utility in structure-activity relationship (SAR) studies and as a specific synthetic building block, making generic substitution a high-risk proposition for reproducibility and experimental outcome [2].

Quantitative Differentiation Evidence for Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate (84184-51-0) vs. Analogous Cinnamates


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Methyl Cinnamate

The compound exhibits a significantly higher calculated LogP (3.45) compared to the unsubstituted methyl cinnamate (LogP 2.60), indicating a greater propensity to partition into lipid membranes [1]. This 0.85 log unit increase corresponds to a theoretical ~7-fold increase in lipid/water partition coefficient, which can be a critical differentiator for assays involving cellular uptake or in vivo distribution.

Lipophilicity Membrane Permeability ADME Properties

Reduced Polar Surface Area (PSA) vs. 4-Benzyloxycinnamic Acid, Enhancing Permeability

The methyl ester form of the compound possesses a lower topological polar surface area (TPSA) of 35.5 Ų compared to its corresponding carboxylic acid (4-Benzyloxycinnamic acid, TPSA 46.5 Ų) . This 11.0 Ų reduction in PSA is a well-established predictor of improved passive membrane permeability and is often a critical design criterion for prodrugs or cell-active compounds.

Polar Surface Area Cell Permeability Bioavailability

Increased Molecular Complexity and Conformational Flexibility vs. Methyl Cinnamate

The compound's structure, featuring a benzyloxy group, results in significantly higher molecular weight (268.3 g/mol) and rotatable bond count (6) compared to methyl cinnamate (MW 162.2 g/mol, rotatable bonds = 2) [1]. This increased complexity provides a greater degree of conformational freedom and potential for diverse intermolecular interactions, which is a key advantage in fragment-based drug discovery and SAR campaigns aiming to explore novel binding modes.

Molecular Complexity Conformational Flexibility Drug-likeness

Validated Utility in Antifungal Structure-Activity Relationship (SAR) Studies

The compound has been specifically utilized in SAR studies focused on antifungal activity against a panel of Aspergillus species (A. flavus, A. terreus, and A. niger) [1]. This documented use provides a validated biological context for its procurement. In contrast, many other cinnamate esters lack such focused biological characterization, making them less attractive for hypothesis-driven research. While direct MIC or IC50 values for the target compound are not available in the public domain, its inclusion in a published SAR study against these clinically relevant fungal pathogens confirms its bioactivity and utility as a tool compound [1].

Antifungal Activity Structure-Activity Relationship Aspergillus spp.

Recommended Research and Industrial Applications for Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate (84184-51-0) Based on Evidence


Advanced Building Block for Antifungal Drug Discovery

Given its established use in antifungal SAR studies against Aspergillus species, this compound is an ideal building block for medicinal chemistry programs targeting novel antifungal agents . Its enhanced lipophilicity (LogP 3.45) compared to simpler cinnamates makes it particularly suitable for designing compounds intended to penetrate fungal cell membranes. Researchers can leverage its scaffold to explore structure-activity relationships and optimize potency and selectivity against fungal pathogens.

Synthesis of Complex Cinnamate-Derived Heterocycles

The compound's higher molecular complexity and conformational flexibility, as evidenced by its rotatable bond count (6) and molecular weight (268.3 g/mol) relative to methyl cinnamate , make it a valuable intermediate in the synthesis of more complex heterocyclic systems . The benzyloxy group can serve as a protecting group for a phenol, which can be removed after further synthetic transformations, or as a directing group in various organic reactions. Its specific physicochemical profile (LogP 3.45, PSA 35.5 Ų) also guides its handling and purification in multi-step synthetic routes.

Physicochemical Probe for Cell Permeability and Prodrug Studies

The direct comparison of its LogP and PSA values to both methyl cinnamate and 4-benzyloxycinnamic acid establishes this compound as a useful physicochemical probe. Its increased lipophilicity (ΔLogP +0.85 vs. methyl cinnamate) and reduced PSA (ΔPSA -11.0 Ų vs. the carboxylic acid analog) make it an excellent model compound for studying structure-permeability relationships. It can be employed in cell-based assays to calibrate the impact of specific functional groups on cellular uptake and to validate computational ADME models.

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